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Compound of Interest

Compound Name: Pigment Yellow 110

Cat. No.: B1436609

Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of high-purity C.I. Pigment
Yellow 110 (CAS No. 5590-18-1), an isoindolinone-class high-performance pigment.[1][2][3]
The protocol is divided into a two-step synthesis, followed by purification and rigorous
analytical characterization to ensure high purity.

Overview of Synthesis

The synthesis of Pigment Yellow 110 is primarily a two-step process. The first step involves
the formation of an intermediate compound from tetrachlorophthalic anhydride and urea. This
intermediate is then condensed with p-phenylenediamine, followed by a dehydration/cyclization
reaction to yield the final pigment.

Chemical Reaction

The overall reaction can be summarized as follows:

o Step 1: Intermediate Formation 2 (CsClaO3) + 2 (CHaN20) - Intermediate Compound
(Tetrachlorophthalic Anhydride + Urea)

o Step 2: Pigment Formation Intermediate Compound + CeHsN2 + Dehydrating Agent —
C22H6ClsN4Oz (p-Phenylenediamine) - (Pigment Yellow 110)
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Experimental Protocols

Materials and Reagents @@

Molar Mass ( g/mol .
Reagent Formula Purity

)

Tetrachlorophthalic

_ CsClsO3 285.90 =298%
Anhydride
Urea CHaN20 60.06 =299%
p-Phenylenediamine CeHsNz2 108.14 >99%
Nitrobenzene CeHsNO2 123.11 Anhydrous, =99%
Dichlorobenzene CeHaCl2 147.00 Anhydrous, 299%
Phosphorus

) PCls 208.24 >98%

Pentachloride
Potassium Carbonate K2COs 138.21 Anhydrous, >299%
Methanol CHsOH 32.04 ACS Grade
Deionized Water H20 18.02 Type ll

Synthesis of Intermediate Compound

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,
and reflux condenser, add 1000 mL of nitrobenzene and 286 g (1.0 mol) of
tetrachlorophthalic anhydride.

Heat the mixture to 130°C with stirring.

Once the temperature is stable, add 32 g (0.53 mol) of urea to the mixture.
Maintain the reaction at 130°C for 4 hours.

Cool the reaction mixture to 70°C.

Add 2 g of anhydrous potassium carbonate as a catalyst, followed by the addition of 54 g
(0.5 mol) of p-phenylenediamine.
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Continue the reaction for an additional 5 hours at 70°C.
After the reaction is complete, cool the mixture to 20°C.
Filter the resulting precipitate and wash sequentially with methanol and deionized water.

Dry the intermediate compound in a vacuum oven at 80°C overnight.

Synthesis of Pigment Yellow 110

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,
and reflux condenser, suspend the dried intermediate compound in 1000 mL of
dichlorobenzene.

Heat the suspension to 70°C with stirring.

Carefully add phosphorus pentachloride (PCls) as a dehydrating agent. The original patent
mentions PCls without specifying the amount, a 10-20% molar excess relative to the
intermediate is a reasonable starting point for optimization.

Maintain the reaction at 70°C for 3 hours.

After the reaction is complete, cool the mixture to room temperature.

Filter the crude Pigment Yellow 110.

Wash the pigment sequentially with methanol and deionized water until the filtrate is neutral.

Dry the final product in a vacuum oven at 100°C to a constant weight. A typical yield is
around 70%.

Purification of Pigment Yellow 110

For high-purity applications, further purification is recommended.

Soxhlet Extraction

Place the crude Pigment Yellow 110 in a cellulose thimble.
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o Perform Soxhlet extraction for 12-24 hours using a suitable solvent like ethanol or a mixture

of ethanol and toluene to remove any unreacted starting materials or by-products.

 After extraction, dry the purified pigment in a vacuum oven at 100°C.

Recrystallization

e Dissolve the crude pigment in a minimal amount of a high-boiling point solvent such as N-

Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at an elevated temperature.

 Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

« Filter the purified crystals and wash with a small amount of cold solvent.

e Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment

iqh-Perf iquid CI hy (HPLC)

Parameter Condition
C18 reverse-phase column (e.g., 4.6 x 250 mm,
Column
5 um)
) Gradient of Acetonitrile and Water (with 0.1%
Mobile Phase . .
formic acid)
) 50% Acetonitrile to 100% Acetonitrile over 20
Gradient ]
minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 450 nm

Injection Volume

10 pL

Sample Preparation

Dissolve a small amount of pigment in a suitable
solvent (e.g., DMF or NMP) and filter through a
0.45 pm syringe filter.
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Mass Spectrometry (MS)

Parameter

Condition

lonization Mode

Electrospray lonization (ESI) in positive or

negative mode

Mass Analyzer

Time-of-Flight (TOF) or Quadrupole

Expected Molecular lon

[M+H]* at m/z 642.8 or [M-H]~ at m/z 640.8 for
C22H6ClIsN4O2

Fragmentation Analysis

Tandem MS (MS/MS) can be used to confirm
the structure by observing characteristic

fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter Condition
Deuterated dimethyl sulfoxide (DMSO-ds) or
Solvent ) )
deuterated N,N-dimethylformamide (DMF-d7)
Expected signals in the aromatic region (7-9
IH-NMR
ppm).
Expected signals for carbonyl, aromatic, and
13C-NMR o
imine carbons.
Visualizations
Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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